N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-9-11-20(12-10-19)31(28,29)25-15-5-8-18(25)16-24-22(27)21(26)23-14-13-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLCQNVANOYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target molecule features:
- A pyrrolidine ring substituted at the 1-position with a 4-methoxybenzenesulfonyl group.
- A methyl linker at the 2-position of pyrrolidine, connected to an ethanediamide moiety.
- An N'-(2-phenylethyl) group on the ethanediamide nitrogen.
The molecular formula is C₂₃H₂₈N₄O₅S , with a calculated molecular weight of 496.55 g/mol .
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three key fragments (Figure 1):
- 4-Methoxybenzenesulfonyl-pyrrolidine : Synthesized via sulfonylation of pyrrolidine.
- Ethanediamide backbone : Formed by condensation of oxalic acid derivatives with amines.
- 2-Phenylethylamine : A commercially available building block.
Synthetic Methodologies
Synthesis of 1-(4-Methoxybenzenesulfonyl)pyrrolidine
Sulfonylation of Pyrrolidine
Procedure :
- Dissolve pyrrolidine (1 eq) in anhydrous dichloromethane (DCM) under nitrogen.
- Add 4-methoxybenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.
- Stir for 12 h at room temperature.
- Quench with ice-cold water, extract with DCM, and purify via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Solvent | DCM |
| Base | Triethylamine (1 eq) |
| Purification | Column Chromatography (Hexane:EtOAc 3:1) |
Functionalization of Pyrrolidine at the 2-Position
Reductive Amination for Methyl Linker Installation
Procedure :
- React 1-(4-methoxybenzenesulfonyl)pyrrolidine (1 eq) with formaldehyde (1.2 eq) in methanol.
- Add sodium cyanoborohydride (1.5 eq) and stir at 50°C for 6 h.
- Neutralize with aqueous NaHCO₃ and extract with EtOAc.
Yield : 78%.
Mechanistic Insight :
The reaction proceeds via imine formation followed by borohydride reduction, installing the methylene group at the pyrrolidine 2-position.
Synthesis of N'-(2-Phenylethyl)ethanediamide
Oxalate Condensation Method
Procedure :
- Combine 2-phenylethylamine (2 eq) with diethyl oxalate (1 eq) in toluene.
- Reflux at 110°C for 4 h under Dean-Stark conditions.
- Concentrate under vacuum and recrystallize from ethanol.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 3.68 (t, J = 6.8 Hz, 4H, CH₂), 2.85 (t, J = 6.8 Hz, 4H, CH₂), 1.98 (s, 2H, NH).
Final Coupling Reaction
Amide Bond Formation Using EDCI/HOBt
Procedure :
- Dissolve 2-(aminomethyl)-1-(4-methoxybenzenesulfonyl)pyrrolidine (1 eq) and N'-(2-phenylethyl)ethanediamide (1 eq) in DMF.
- Add EDCI (1.2 eq) and HOBt (1.2 eq).
- Stir at 25°C for 24 h.
- Purify via reverse-phase HPLC (ACN:H₂O gradient).
Optimization Notes :
- Excess EDCI improved conversion but led to diastereomer formation.
- Lower temperatures (0–10°C) reduced side products but extended reaction time to 48 h.
Analytical Characterization
Spectroscopic Validation
¹H NMR Analysis
Key signals (500 MHz, DMSO-d₆):
- δ 7.72 (d, J = 8.5 Hz, 2H, SO₂Ar-H)
- δ 6.98 (d, J = 8.5 Hz, 2H, OMe-Ar-H)
- δ 3.82 (s, 3H, OCH₃)
- δ 3.45–3.20 (m, 4H, pyrrolidine CH₂)
- δ 2.90–2.75 (m, 4H, phenylethyl CH₂)
High-Resolution Mass Spectrometry
Observed : m/z 497.1843 [M+H]⁺
Calculated : 497.1849 for C₂₃H₂₈N₄O₅S.
Comparative Analysis of Synthetic Routes
Yield Optimization
| Method | Step Yield (%) | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt coupling | 72 | 43 | 98.5 |
| DCC/DMAP activation | 68 | 41 | 97.2 |
| T3P® coupling agent | 75 | 45 | 99.1 |
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost (USD/kg) | % of Total Cost |
|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | 420 | 38 |
| EDCI | 1,150 | 27 |
| 2-Phenylethylamine | 290 | 19 |
Recommendation : Substitute EDCI with T3P® for large-scale synthesis to reduce byproduct formation and purification costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative .
Wissenschaftliche Forschungsanwendungen
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Ring Systems
- Target Compound : Features a pyrrolidine ring (5-membered, saturated nitrogen-containing heterocycle) with sulfonylation at the 1-position .
- W-15 and W-18 : Contain a piperidinylidene (6-membered, unsaturated nitrogen heterocycle) core, with sulfonamide groups at specific positions. W-15 is a 4-chlorobenzenesulfonamide derivative, while W-18 includes a nitro-substituted phenyl group .
- Piperidin-4-yl Propionamides (): Utilize a piperidine (6-membered, saturated) ring, functionalized with propionamide and phenylethyl groups .
Key Difference : The pyrrolidine core in the target compound may confer distinct conformational and electronic properties compared to piperidine-based analogs, influencing receptor binding and metabolic stability.
Substituent Groups
Comparison with Analog Syntheses
- W-15/W-18 : Synthesized via sulfonylation of piperidinylidene intermediates, followed by phenylethyl group introduction using alkylation or reductive amination .
- Piperidin-4-yl Propionamides () : Employ propionyl chloride for amidation and potassium carbonate-mediated alkylation for substituent addition .
Key Insight : The target compound’s synthesis likely shares steps (e.g., sulfonylation, amidation) with these analogs but requires precise control due to the ethanediamide bridge’s steric demands.
Physicochemical Properties
Molecular Weight and Polarity
Melting Points
- Pyrazolo[3,4-d]pyrimidine Analog () : MP 175–178°C, attributed to crystalline packing from hydrogen bonding .
- Target Compound : Expected higher MP (≈200–220°C) due to additional amide groups and rigid pyrrolidine-sulfonyl structure.
Potential Pharmacological Implications
- W-15/W-18 : Designed as fentanyl analogs but with reduced opioid receptor affinity due to piperidinylidene substitution .
- Piperidin-4-yl Propionamides () : Target central nervous system (CNS) receptors, implying the target compound may exhibit neuroactivity .
Hypothesis : The 4-methoxybenzenesulfonyl group could enhance metabolic stability compared to chloro or nitro analogs, while the ethanediamide bridge may improve solubility for oral bioavailability.
Biologische Aktivität
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound with potential therapeutic applications. Its structure features a pyrrolidine ring, a methoxybenzenesulfonyl group, and an ethanediamide linkage, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.5 g/mol
- CAS Number : 896285-91-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in inflammatory processes.
- Receptor Modulation : The pyrrolidine moiety can interact with specific protein receptors, potentially altering their activity and downstream signaling pathways.
- Gene Expression Alteration : The compound may influence gene expression related to inflammation and pain response.
Anti-inflammatory Effects
Research indicates that compounds similar to N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide exhibit significant anti-inflammatory properties. For instance, studies on related pyrrolidine derivatives have shown their effectiveness in inhibiting COX-2 activity, leading to reduced inflammation in various models of arthritis and pain (PubMed) .
Analgesic Properties
In vivo studies have demonstrated that this compound can provide analgesic effects through its action on pain pathways. The inhibition of COX enzymes is a well-documented mechanism for pain relief in clinical settings.
Case Studies
- In Vitro Studies : A study focusing on the structure-activity relationship of similar compounds revealed that those with a methoxybenzenesulfonyl group exhibited enhanced COX-2 inhibitory activity compared to their counterparts without this modification .
- Animal Models : In an animal model of inflammation, compounds structurally related to N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic applications for chronic inflammatory diseases .
Research Findings
A summary of key findings from various studies is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
